HDAC10-IN-2 (hydrochloride)
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Overview
Description
HDAC10-IN-2 (hydrochloride) is a potent and selective inhibitor of histone deacetylase 10 (HDAC10). Histone deacetylase 10 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby influencing chromatin structure and gene transcription. HDAC10-IN-2 (hydrochloride) has shown significant potential in modulating autophagy in aggressive acute myeloid leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HDAC10-IN-2 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as condensation, cyclization, and purification steps .
Industrial Production Methods: Industrial production of HDAC10-IN-2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and solvent extraction are commonly employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: HDAC10-IN-2 (hydrochloride) primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
HDAC10-IN-2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylase 10 and its effects on chromatin structure and gene expression.
Biology: Investigated for its role in modulating autophagy and its potential therapeutic applications in cancer research.
Medicine: Explored for its potential in treating aggressive acute myeloid leukemia and other cancers by targeting histone deacetylase 10.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development .
Mechanism of Action
HDAC10-IN-2 (hydrochloride) exerts its effects by selectively inhibiting histone deacetylase 10. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound modulates autophagy in aggressive acute myeloid leukemia cells by targeting specific molecular pathways and signaling cascades .
Comparison with Similar Compounds
HDAC6 Inhibitors: Similar to HDAC10 inhibitors, HDAC6 inhibitors also target histone deacetylases but have different selectivity and potency profiles.
Vorinostat: A well-known histone deacetylase inhibitor with broader activity across multiple HDAC isoforms.
Uniqueness of HDAC10-IN-2 (Hydrochloride): HDAC10-IN-2 (hydrochloride) is unique due to its high selectivity and potency for histone deacetylase 10. This selectivity allows for targeted modulation of specific cellular processes, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23ClN2O2 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(20-23)9-8-15-10-12-21(13-11-15)14-17-6-3-5-16-4-1-2-7-18(16)17;/h1-9,15,23H,10-14H2,(H,20,22);1H/b9-8+; |
InChI Key |
DZIBQQUCYKFHSE-HRNDJLQDSA-N |
Isomeric SMILES |
C1CN(CCC1/C=C/C(=O)NO)CC2=CC=CC3=CC=CC=C32.Cl |
Canonical SMILES |
C1CN(CCC1C=CC(=O)NO)CC2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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